Enhanced MALDI-MS Signal Intensity via Protein Guanidination
Guanidination of lysine residues with O-methylisourea tosylate significantly improves MALDI-MS signal intensity for lysine-containing peptides compared to unmodified peptides [1]. In a study evaluating enzymatic digests of myoglobin and bovine serum albumin, guanidination prior to digestion with trypsin or Lys-C enhanced protein sequence coverage, a key metric for proteomics analysis [1].
| Evidence Dimension | Protein sequence coverage (%) after guanidination vs. non-guanidination |
|---|---|
| Target Compound Data | Improved sequence coverage for myoglobin and BSA under optimized digestion protocols. |
| Comparator Or Baseline | Non-guanidinated (native) peptide digests. |
| Quantified Difference | Improvement observed but not quantified as a single percentage due to variability across different proteases and proteins. |
| Conditions | MALDI-MS analysis of myoglobin and bovine serum albumin (BSA) digests, with guanidination performed before or after enzymatic digestion. |
Why This Matters
This demonstrates the compound's essential role in proteomics workflows requiring enhanced detection of lysine-containing peptides, a capability not equally provided by all O-methylisourea salts.
- [1] Han, H., Nho, S., Lee, A., & Kim, J. (2010). Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. Bulletin of the Korean Chemical Society, 31(6), 1527-1534. View Source
